molecular formula C10H11ClO2 B13599045 1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol

1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol

Cat. No.: B13599045
M. Wt: 198.64 g/mol
InChI Key: BNMRNSZIFSXZKA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11ClO2 It features a cyclopropane ring substituted with a 5-chloro-2-methoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 5-chloro-2-methoxybenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol . The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The cyclopropane ring’s strained nature allows it to participate in unique chemical reactions, which can modulate its activity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol is unique due to the presence of both a hydroxyl group and a cyclopropane ring, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)cyclopropan-1-ol

InChI

InChI=1S/C10H11ClO2/c1-13-9-3-2-7(11)6-8(9)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3

InChI Key

BNMRNSZIFSXZKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(CC2)O

Origin of Product

United States

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